Home > Products > Screening Compounds P73389 > 4-Chloro Dasatinib
4-Chloro Dasatinib -

4-Chloro Dasatinib

Catalog Number: EVT-15417974
CAS Number:
Molecular Formula: C22H25Cl2N7O2S
Molecular Weight: 522.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro Dasatinib is a synthetic organic compound that acts primarily as a tyrosine kinase inhibitor. It is known for its effectiveness in treating certain types of leukemia, specifically Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is classified under antineoplastic agents and is recognized for its ability to inhibit multiple kinases, including BCR-ABL, which is crucial in the pathogenesis of these leukemias .

Source

Dasatinib, the parent compound of 4-Chloro Dasatinib, was first approved by the U.S. Food and Drug Administration in 2006. It has since been included in the World Health Organization's Essential Medicines List due to its significant therapeutic benefits .

Classification
  • Type: Small molecule
  • Drug Class: Tyrosine kinase inhibitors
  • Indications: Treatment of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia .
Synthesis Analysis

Methods

The synthesis of 4-Chloro Dasatinib involves several chemical reactions that typically include the introduction of a chlorine atom into the dasatinib structure. The specific synthetic pathways may vary, but common methods include:

  1. Chlorination: The introduction of chlorine can be achieved through electrophilic aromatic substitution, utilizing reagents like thionyl chloride or phosphorus pentachloride.
  2. Formation of Key Intermediates: The synthesis often requires the formation of various intermediates that are subsequently reacted to yield the final product.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to purify the final compound from by-products.

Molecular Structure Analysis

Structure

4-Chloro Dasatinib has a complex structure characterized by several functional groups. The IUPAC name for Dasatinib is N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide hydrate.

Data

  • Chemical Formula: C22H28ClN7O3S
  • Molecular Weight: Approximately 506.02 g/mol
  • CAS Number: 863127-77-9
  • InChI Key: XHXFZZNHDVTMLI-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

4-Chloro Dasatinib primarily undergoes reactions typical of organic compounds containing halogens and amines. Key reactions include:

  1. Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  2. Hydrolysis: Under certain conditions, hydrolysis can occur, particularly at the amide bonds.

Technical Details

These reactions are essential for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for 4-Chloro Dasatinib involves its role as a competitive inhibitor of tyrosine kinases. It binds to both active and inactive conformations of the BCR-ABL kinase domain, leading to:

  1. Inhibition of Phosphorylation: By blocking ATP binding, it prevents phosphorylation events that are critical for cell proliferation and survival in cancer cells.
  2. Induction of Apoptosis: The inhibition of signaling pathways ultimately leads to programmed cell death in malignant cells .

Data

Research indicates that 4-Chloro Dasatinib is significantly more potent than earlier treatments such as imatinib, especially against resistant BCR-ABL mutants .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Poorly soluble in water (0.0128 mg/mL).
  • LogP (octanol-water partition coefficient): Approximately 2.77, indicating moderate lipophilicity.

Chemical Properties

  • pKa Values: Strongest acidic pKa is around 8.51; strongest basic pKa is approximately 7.18.
  • Hydrogen Bonding: Contains multiple hydrogen bond donors (3) and acceptors (8), which can influence its interaction with biological targets .
Applications

Scientific Uses

4-Chloro Dasatinib is primarily used in oncology for treating Philadelphia chromosome-positive leukemias. Its applications extend beyond standard therapy; it has been investigated in combination therapies aimed at enhancing treatment efficacy or overcoming resistance mechanisms.

Additionally, research into its senolytic properties suggests potential applications in age-related diseases by targeting senescent cells .

Introduction to 4-Chloro Dasatinib in Targeted Therapy

Historical Context and Evolution of Dasatinib Derivatives in Oncology

The development of dasatinib (BMS-354825) originated from systematic efforts to inhibit SRC family kinases (SFKs), with subsequent discovery of its potent activity against BCR-ABL. Unlike imatinib, which exclusively targets the inactive conformation of ABL, dasatinib's distinct chemical scaffold enabled binding to both active and inactive kinase conformations, conferring broader activity against imatinib-resistant BCR-ABL mutants [1] [10]. The parent compound's molecular structure contains three modular domains facilitating kinase interaction:

  • Aminothiazole moiety: Serves as the hinge-binding region
  • Chlorophenyl group: Occupies the hydrophobic pocket
  • Hydroxyethyl piperazine: Enhances solubility and directs solvent exposure

Table 1: Evolution of Dasatinib-Based Inhibitors

GenerationRepresentative CompoundsPrimary InnovationsKey Limitations Addressed
FirstDasatinibDual Abl/Src inhibition; Activity against multiple imatinib-resistant mutationsNarrow therapeutic window; Metabolic instability
Second4-Substituted analoguesTargeted modifications at metabolic hotspots; Enhanced selectivity profilesCYP3A4-mediated inactivation; Pleiotropic kinase inhibition
Third4-Chloro dasatinibBlockade of para-hydroxylation; Improved metabolic stabilitySusceptibility to quinone-imine formation

Derivatization efforts have systematically targeted each domain, with halogenation at the 4-position of the 2-chloro-6-methylphenyl ring emerging as a promising strategy to address metabolic vulnerabilities identified in early pharmacokinetic studies. This approach aligns with broader medicinal chemistry paradigms where halogen incorporation improves metabolic stability and binding affinity across diverse therapeutic classes [2] [9].

Rationale for Structural Modification: Chlorination at the 4-Position

The strategic placement of chlorine at the para-position of dasatinib's chloromethylphenyl ring directly addresses a well-characterized metabolic liability. In vitro and clinical studies established that dasatinib undergoes extensive CYP3A4-mediated oxidation, primarily forming hydroxylated metabolites at three positions:

  • Para-hydroxylation (major pathway): Generates electrophilic quinone-imine intermediates via further oxidation
  • C5-methyl hydroxylation: Creates benzylic alcohol metabolites
  • N-Dealkylation: Cleaves the hydroxyethyl sidechain

Table 2: Metabolic Pathways of Dasatinib and 4-Chloro Modification Impact

Metabolic ParameterNative Dasatinib4-Chloro DasatinibBiological Consequence
Primary CYP3A4 SitePara-position of chloromethylphenyl ringBlocked sitePrevention of quinone-imine formation
Mechanism-Based InactivationYes (KI = 6.3 μM; kinact = 0.034 min-1)Significantly reducedLower drug-drug interaction potential
Reactive IntermediateQuinone-imine (major); Imine-methide (minor)Not formedReduced hepatotoxicity risk
Glutathione Adduct FormationDetected in microsomal incubationsUndetectableLower covalent binding potential

The para-hydroxylation pathway proves particularly problematic as it generates reactive quinone-imine species capable of: (1) inactivating CYP3A4 through covalent adduction; (2) forming protein haptens that may trigger immune-mediated toxicity; and (3) depleting cellular glutathione reserves. Crystallographic analyses reveal that chlorination at this position sterically blocks oxidative metabolism while maintaining the compound's binding orientation within kinase ATP pockets. Crucially, molecular modeling indicates that the chlorine atom's van der Waals radius (1.75Å) effectively occupies the spatial region targeted by CYP3A4 oxygenation without introducing steric clashes in the kinase binding cleft [2] [5] [9].

Experimental validation demonstrated that methyl or fluorine substitution at this position failed to adequately prevent bioactivation – methyl groups underwent benzylic oxidation while fluorine underwent unexpected oxidative defluorination, both regenerating the quinone-imine pathway. In contrast, chlorine's higher bond dissociation energy and resistance to oxidative displacement rendered it uniquely suitable for metabolic stabilization while preserving nanomolar kinase inhibition [2] [9].

Comparative Overview of Dasatinib and 4-Chloro Dasatinib in Preclinical Research

Prebiological evaluations reveal nuanced structure-activity relationships differentiating 4-chloro dasatinib from its parent compound. While maintaining core inhibitory activity against primary targets, the chloro-substituent induces subtle electronic and steric perturbations that alter selectivity profiles and cellular responses:

Table 3: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetDasatinib4-Chloro DasatinibFold-ChangeFunctional Significance
BCR-ABL (unmutated)0.6-3.00.8-4.2~1.4Clinically equivalent potency
SRC<0.50.7~1.4Maintained pathway blockade
LCK1.13.5~3.2Reduced T-cell modulation
EphA21723~1.4Unchanged within error
c-KIT13110~8.5Reduced stem cell factor inhibition
PDGFRβ28155~5.5Diminished off-target activity

The most significant divergence emerges in cellular systems where metabolic stability translates to prolonged target engagement. In hepatocyte clearance assays, 4-chloro dasatinib demonstrated substantially extended half-life (>120 minutes vs. 35 minutes for dasatinib), directly attributable to blockade of the dominant oxidative pathway. Crucially, this metabolic advantage manifests in in vitro leukemia models:

  • Prolonged BCR-ABL Phosphorylation: Following compound washout, 4-chloro dasatinib maintained >50% BCR-ABL inhibition for 8 hours versus 2 hours with native dasatinib in K562 chronic myeloid leukemia cells
  • Enhanced Apoptotic Induction: At equimolar concentrations (10nM), 4-chloro dasatinib increased caspase-3 activation by 40% compared to dasatinib in imatinib-resistant Ba/F3 cells harboring F317L mutation
  • Reduced CYP3A4 Inactivation: Co-incubation with CYP3A4 substrates showed 85% preservation of metabolic activity versus 35% with dasatinib, indicating lower drug-drug interaction potential

The structural basis for retained efficacy despite chlorination lies in conservation of critical molecular interactions: (1) hydrogen bonding between the aminothiazole nitrogen and Thr315 backbone amide; (2) hydrophobic contact between the chlorophenyl group and Ile293, Val299, and Ala380; and (3) solvent-directed positioning of the piperazine ring. Molecular dynamics simulations reveal chlorine's moderate electron-withdrawing effect subtly strengthens the halogen bond with the carbonyl oxygen of Glu286, partially compensating for minor losses in van der Waals contacts [5] [6] [9].

In solid tumor models where dasatinib shows promiscuous kinase inhibition, 4-chloro dasatinib exhibits altered activity spectra. Melanoma cell line studies demonstrated 20-40% reduced anti-invasive activity relative to dasatinib at 100nM concentrations, correlating with diminished FAK (focal adhesion kinase) phosphorylation. However, antiproliferative effects remained comparable in SRC-dependent tumors, suggesting context-dependent therapeutic implications [3] [6].

Properties

Product Name

4-Chloro Dasatinib

IUPAC Name

N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C22H25Cl2N7O2S

Molecular Weight

522.4 g/mol

InChI

InChI=1S/C22H25Cl2N7O2S/c1-13-9-15(23)10-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28)

InChI Key

CORXIMSMLPZQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.